molecular formula C12H9N3O B2949036 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 71435-39-7

7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one

Cat. No.: B2949036
CAS No.: 71435-39-7
M. Wt: 211.224
InChI Key: FRFOBNOUFSXEHO-UHFFFAOYSA-N
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Description

7-Phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic compound featuring a fused pyrrolo[3,2-d]pyrimidine core with a ketone group at position 4 and a phenyl substituent at position 6. Its molecular formula is C₁₂H₁₁N₃O (molecular weight: 213.24 g/mol). This scaffold is synthetically accessible via palladium-catalyzed cross-coupling reactions, as demonstrated by the efficient coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane to form the pyrrolo[3,2-d]pyrimidine system . The phenyl group at position 7 enhances lipophilicity and may influence binding interactions in biological systems, though its specific therapeutic applications remain underexplored compared to related derivatives.

Properties

IUPAC Name

7-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O/c16-12-11-10(14-7-15-12)9(6-13-11)8-4-2-1-3-5-8/h1-7,13H,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRFOBNOUFSXEHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CNC3=C2N=CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one typically involves the construction of the pyrrolo ring followed by the formation of the pyrimidine ring. One efficient method involves the palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annellated pyrrolo ring .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that can be adapted for large-scale production. The use of palladium-catalyzed reactions and other efficient synthetic strategies ensures the feasibility of industrial production .

Chemical Reactions Analysis

Types of Reactions

7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the pyrrolo[3,2-d]pyrimidin-4-one scaffold .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit viral replication by targeting viral enzymes or interfere with bacterial cell wall synthesis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, molecular weights, therapeutic applications, and research findings:

Compound Name Substituents Molecular Weight (g/mol) Therapeutic Use Key Findings
7-Phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one Phenyl at C7 213.24 Potential kinase inhibitor (hypothesized) Synthesized via Pd-catalyzed cross-coupling; structural simplicity enables derivatization .
Forodesine Hydrochloride (2S,3S,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)pyrrolidinyl at C7 355.77 T-cell malignancies (e.g., ALL, CTCL) Approved nucleoside analog targeting purine nucleoside phosphorylase (PNP); inhibits T-cell proliferation .
Mirodenafil 5-Ethyl, 7-propyl, sulfonyl-piperazine at C2 529.06 Erectile dysfunction PDE-5 inhibitor with enhanced pharmacokinetics due to sulfonyl-piperazine group; longer half-life than sildenafil .
7-Bromo-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one Bromo at C7 238.03 Not specified Bromine enhances electrophilicity, enabling further functionalization (e.g., Suzuki coupling) .
7-(4-Methoxyphenyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 4-Methoxyphenyl at C7 241.24 Not specified Methoxy group increases electron density, potentially improving binding to aromatic receptors .
Benzothieno[3,2-d]pyrimidin-4-one derivatives Benzothieno fused ring, sulfonamide thio-groups Variable (e.g., ~400–450) Anti-inflammatory Inhibit COX-2, iNOS, and ICAM-1 expression; suppress PGE2 and IL-8 in keratinocytes and macrophages .

Key Comparative Insights

Substituent Effects on Bioactivity
  • Phenyl vs. Methoxyphenyl : The 4-methoxyphenyl analog (241.24 g/mol) exhibits greater electron density than the phenyl derivative, which could enhance interactions with hydrophobic pockets in enzyme active sites .
  • Bromo Substitution : The 7-bromo derivative (238.03 g/mol) serves as a versatile intermediate for further modifications, such as cross-coupling reactions to introduce aryl or heteroaryl groups .
  • Complex Substituents (Forodesine, Mirodenafil) : Forodesine’s dihydroxypyrrolidinyl group mimics ribose in nucleosides, enabling PNP inhibition , while Mirodenafil’s sulfonyl-piperazine moiety improves solubility and target affinity .
Ring System Modifications
  • Pyrrolo[3,2-d]pyrimidine vs. Benzothieno[3,2-d]pyrimidine: The benzothieno analogs exhibit anti-inflammatory activity via COX-2 inhibition, whereas pyrrolo derivatives are more commonly associated with kinase or enzyme inhibition (e.g., Forodesine’s PNP targeting) . This highlights the role of ring fusion in directing therapeutic utility.

Biological Activity

7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its synthesis, mechanisms of action, and therapeutic potential, particularly in cancer treatment.

The chemical structure of this compound is characterized by the following properties:

PropertyValue
Chemical Formula C₁₂H₉N₃O
Molecular Weight 211.22 g/mol
IUPAC Name 7-phenyl-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
PubChem CID 135630710

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly in the context of cancer therapy. The compound has been evaluated for its cytotoxic effects on various cancer cell lines and has shown promising results.

Antitumor Activity

Several studies have demonstrated the antitumor potential of this compound. For instance:

  • Cytotoxicity Studies : In vitro assays revealed that derivatives of pyrrolo[3,2-d]pyrimidine compounds exhibit micromolar to nanomolar GI50 values against cancer cell lines. The lead compound showed strong cytotoxicity and inhibited tubulin polymerization effectively .
  • Mechanism of Action : The compound acts by disrupting microtubule dynamics through inhibition of tubulin polymerization. This mechanism is similar to that of known anticancer agents like combretastatin A-4 .

Case Studies

A notable case study involved the evaluation of a series of pyrrolo[3,2-d]pyrimidine derivatives for their antiproliferative activity against various cancer cell lines:

  • Cell Lines Tested : A549 (lung cancer), MDA-MB-231 (breast cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited a dose-dependent reduction in cell viability across all tested lines. Notably, the 7-phenyl derivative significantly reduced cell viability in A549 cells by inducing autophagy through inhibition of the PI3K/Akt/mTOR signaling pathway .

Comparative Analysis

The biological activity of this compound can be compared with other related compounds:

CompoundGI50 (µM)Mechanism
7-phenyl derivative<0.1Tubulin polymerization inhibitor
Combretastatin A-41.1Tubulin polymerization inhibitor
Vincristine10Microtubule destabilizer

Q & A

Q. What synthetic methodologies are commonly employed to prepare 7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one and its derivatives?

The synthesis of pyrrolo-pyrimidine derivatives typically involves multi-step reactions, including cyclization and functionalization. For example, analogous compounds like 4-chloro-5-ethyl-7H-pyrrolo[2,3-d]pyrimidine are synthesized via:

Cyanocoupling : Ethyl 2-cyanoacetate reacts with bromo-dimethoxyethane to form intermediates.

Cyclization : Formamidine addition induces cyclization to generate the pyrrolo-pyrimidine core.

Halogenation : Chlorination or bromination introduces substituents at specific positions .
For the 7-phenyl variant, Suzuki-Miyaura coupling may be used to introduce the phenyl group at the 7-position, requiring palladium catalysts and optimized ligand systems.

Q. How can spectroscopic techniques (NMR, MS, XRD) validate the structural integrity of pyrrolo-pyrimidine derivatives?

  • NMR : 1^1H and 13^13C NMR confirm regioselectivity of substituents. For example, aromatic protons in the phenyl group appear as distinct multiplets (δ 7.2–7.6 ppm), while pyrrole protons resonate at δ 6.5–7.0 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
  • X-ray Crystallography : Resolves bond angles and crystallographic disorder, as seen in ethyl 3-(4-chlorophenyl)-pyrrolo-pyrimidine derivatives .

Q. What purification strategies are effective for isolating pyrrolo-pyrimidine compounds?

  • Column Chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) separates intermediates.
  • Recrystallization : Polar solvents like methanol or DMSO/water mixtures yield high-purity crystals .
  • HPLC : Reverse-phase C18 columns resolve closely related impurities, especially for iodinated or fluorinated analogs .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) guide the design of pyrrolo-pyrimidine-based kinase inhibitors?

  • Density Functional Theory (DFT) : Predicts electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. For example, fluorine substitution enhances electrophilicity at the 4-position .
  • Molecular Docking : Screens binding affinities to kinase active sites (e.g., EGFR or BRAF). Pyrimidine-nitrogen interactions with hinge regions are critical for inhibitory activity .
  • MD Simulations : Assess stability of ligand-protein complexes over nanosecond timescales .

Q. How do conflicting bioactivity data arise in pyrrolo-pyrimidine studies, and how can they be resolved?

Contradictions often stem from:

  • Solubility Variability : Poor aqueous solubility may artifactually reduce in vitro potency. Use DMSO stock solutions with ≤0.1% final concentration .
  • Off-target Effects : Broad-spectrum kinase inhibition requires counter-screening against unrelated kinases (e.g., CDK2, JAK2) .
  • Metabolic Instability : LC-MS/MS assays detect metabolite interference in cellular assays .

Q. What experimental design principles optimize reaction conditions for halogenated pyrrolo-pyrimidines?

  • Design of Experiments (DoE) : Use fractional factorial designs to test variables (temperature, catalyst loading, solvent polarity). For iodination, optimize NIS (N-iodosuccinimide) stoichiometry and reaction time .
  • High-Throughput Screening (HTS) : Robotic platforms rapidly test >100 conditions (e.g., solvent/base combinations) for chlorination or bromination .

Q. How can structure-activity relationship (SAR) studies improve selectivity for kinase targets?

  • Core Modifications : Introduce methyl groups at the 5-position to sterically block off-target binding .
  • Substituent Tuning : Electron-withdrawing groups (e.g., -CF3_3) at the 7-phenyl enhance hydrophobic interactions in ATP-binding pockets .
  • Proteomics Profiling : Phospho-antibody arrays quantify kinase inhibition across multiple pathways to identify selectivity cliffs .

Q. What strategies mitigate degradation of pyrrolo-pyrimidines under physiological conditions?

  • pH Stability : Buffered solutions (pH 6–8) prevent hydrolysis of the lactam ring in the 4-one moiety .
  • Lyophilization : Freeze-drying with cryoprotectants (e.g., trehalose) enhances long-term storage stability .
  • Prodrug Approaches : Esterification of the 4-one group improves bioavailability and reduces first-pass metabolism .

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